N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
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Overview
Description
N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine: is an organic compound characterized by the presence of a chlorobenzyl group and an isopropyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine oxides.
Reduction: Formation of N1-(benzyl)-N1-isopropylethane-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities.
Biology: In biological research, N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine
- N1-(3-chlorobenzyl)-N1-methylethane-1,2-diamine
Comparison: N*1*-(3-Chloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and methyl analogs, the isopropyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-10(2)15(7-6-14)9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYNQZBLFIKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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